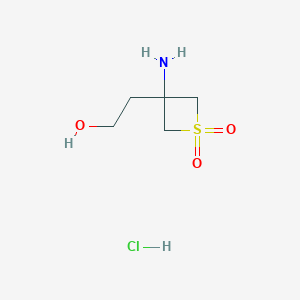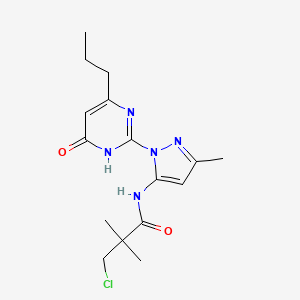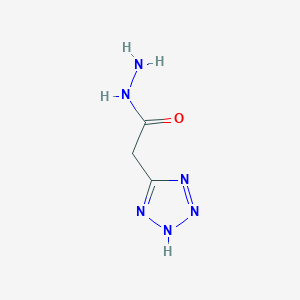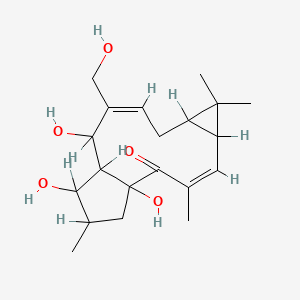
2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biocatalytic Synthesis of Chiral Amino Alcohols
A study demonstrates the use of engineered Escherichia coli transketolase and an ω-transaminase from Chromobacterium violaceum for the asymmetric synthesis of chiral amino alcohols. This biocatalytic route offers an environmentally friendly alternative to traditional chemical synthesis, emphasizing the significance of chiral amino alcohols as pharmaceutical intermediates and value-added biochemicals (Smith et al., 2010).
Immunotropic Activity of Thietane Derivatives
Research into thietane derivatives has led to the synthesis of new salts and hydrazides of (benzimidazolyl-2-thio)acetic acids featuring thietane cycles. These compounds have been evaluated for their immunotropic activity, highlighting the potential of thietane-containing molecules in immune response modulation (Khaliullin et al., 2004).
Synthesis of Pyridine Derivatives
Another study outlines the synthesis of pyridine derivatives involving 2-amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride, leading to compounds with antibacterial and antifungal properties. This research indicates the broader applicability of aminoethanol derivatives in creating bioactive molecules (Patel & Agravat, 2007).
Solubility Studies
The solubility of amino acids and peptides in aqueous ethanol and dioxane solutions has been examined, providing insights into the hydrophobicity scale of amino acid side chains. Such studies are crucial for understanding the stability and solubility of biochemicals in various solvents, impacting drug formulation and delivery strategies (Nozaki & Tanford, 1971).
Anticancer Agent Development
Research into small molecules like 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol has shown promising results in inducing apoptosis more effectively in cancer cells than in normal fibroblasts. Such compounds can potentially lead to new anticancer therapies by targeting apoptosis pathways and down-regulating anti-apoptotic proteins like Bcl-XL (Wu et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-(3-amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c6-5(1-2-7)3-10(8,9)4-5;/h7H,1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOXFHFPIRAISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-1,1-dioxothietan-3-yl)ethanol;hydrochloride | |
CAS RN |
2243514-92-1 |
Source


|
| Record name | 3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)



![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)




